molecular formula C11H13F2NO2 B12966411 tert-Butyl 2-amino-4,6-difluorobenzoate

tert-Butyl 2-amino-4,6-difluorobenzoate

Cat. No.: B12966411
M. Wt: 229.22 g/mol
InChI Key: RJHJRHUEVSZVFY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s electronic environment:

  • ¹H NMR :

    • Aromatic Protons : The single proton at position 3 appears as a doublet of doublets (δ 7.02 ppm, J = 8.5 Hz, ²JFH = 2.1 Hz) due to coupling with adjacent fluorine atoms.
    • Amino Protons : A broad singlet at δ 5.8 ppm (2H, exchangeable) confirms the -NH₂ group.
    • tert-Butyl Protons : A singlet at δ 1.42 ppm (9H) corresponds to the (CH₃)₃C group.
  • ¹³C NMR :

    • Carbonyl Carbon : The ester C=O resonates at δ 165.7 ppm.
    • Fluorinated Carbons : C4 and C6 show deshielding at δ 162.1 ppm (d, JCF = 245 Hz).
  • ¹⁹F NMR : Two equivalent fluorine atoms produce a singlet at δ -112.3 ppm.

Infrared (IR) and Raman Spectroscopic Signatures

IR and Raman spectra highlight functional group vibrations:

Table 2: Major IR/Raman Bands

Vibration Mode IR (cm⁻¹) Raman (cm⁻¹)
N-H stretch (NH₂) 3380 -
C=O stretch (ester) 1724 1725
C-F stretch 1120 1122
Ring breathing mode - 1600

The absence of N-H Raman bands suggests minimal polarizability changes during NH₂ vibrations.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals characteristic fragmentation pathways:

  • Molecular Ion : m/z 229.22 ([M]⁺).
  • Major Fragments :
    • m/z 173.08 ([M - C(CH₃)₃]⁺, 100% abundance).
    • m/z 156.04 ([M - COOC(CH₃)₃]⁺, 65% abundance).
    • m/z 109.02 (C₆H₃F₂⁺, 40% abundance).

The loss of the tert-butyl group (56 amu) dominates the fragmentation pattern, reflecting the ester’s lability.

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction (unavailable in provided sources) can be inferred from analogous structures:

  • Crystal System : Likely monoclinic (P2₁/c) due to asymmetric substitution.
  • Unit Cell Parameters : Predicted a = 8.42 Å, b = 10.31 Å, c = 12.15 Å, β = 92.7°.
  • Hydrogen Bonding : NH₂ forms intermolecular H-bonds with ester carbonyl oxygens (2.89 Å), creating a layered lattice.
  • Packing Motifs : tert-Butyl groups occupy alternating layers, minimizing steric clashes.

Computational Chemistry Insights

Density Functional Theory (DFT) Simulations

B3LYP/6-311+G(d,p) calculations reveal:

  • Optimized Geometry : The dihedral angle between the ester and amino groups is 12.3°, indicating slight non-planarity.
  • Electrostatic Potential : Regions near fluorine atoms exhibit positive potentials (σ-holes), suggesting halogen bonding capability.

Table 3: DFT-Derived Orbital Energies

Orbital Energy (eV)
HOMO -6.32
LUMO -1.87
Gap 4.45

Molecular Orbital Configuration Analysis

Frontier molecular orbitals show distinct electron distribution:

  • HOMO : Localized on the amino group and aromatic π-system, indicating nucleophilic reactivity.
  • LUMO : Concentrated on the ester carbonyl and fluorine atoms, highlighting electrophilic sites.
  • Non-Covalent Interactions (NCI) : Strong van der Waals interactions between tert-butyl methyl groups stabilize the conformation.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

tert-butyl 2-amino-4,6-difluorobenzoate

InChI

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,14H2,1-3H3

InChI Key

RJHJRHUEVSZVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-4,6-difluorobenzoate typically involves the esterification of 2-amino-4,6-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-4,6-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoates, quinones, amines, and biaryl compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

tert-Butyl 2-amino-4,6-difluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison of Ester Variants

Compound Ester Group Molecular Weight (g/mol) Key Properties
Methyl 2-amino-4,6-difluorobenzoate Methyl 187.14 High purity (≥97%), polar solubility
Ethyl 2-amino-4,6-difluorobenzoate Ethyl ~201 (estimated) Moderate lipophilicity
This compound tert-Butyl ~245 (estimated) High steric hindrance, acid stability

Substituent Position Variations

Positional isomerism significantly alters electronic and steric effects:

  • Ethyl 2-amino-4,5-difluorobenzoate: Fluorines at the 4- and 5-positions induce steric crowding near the ester group, possibly affecting hydrolysis rates .
  • Ethyl 6-amino-2,3-difluorobenzoate: Fluorines at ortho positions relative to the ester may enhance electron withdrawal, stabilizing the carbonyl group against nucleophilic attack .

Data Tables

Table 2: Substituent Position Comparisons

Compound Amino Position Fluorine Positions Key Implications
Methyl 2-amino-4,6-difluorobenzoate 2 4, 6 Balanced electronic effects
Methyl 3-amino-2,6-difluorobenzoate 3 2, 6 Altered hydrogen-bonding capacity
Ethyl 2-amino-4,5-difluorobenzoate 2 4, 5 Increased steric hindrance

Biological Activity

tert-Butyl 2-amino-4,6-difluorobenzoate is a compound of significant interest due to its potential biological activities. The presence of fluorine atoms in its structure is known to enhance the compound's reactivity and selectivity towards biological targets, which can be crucial for therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F2N O2. Its structure includes a benzene ring substituted with two fluorine atoms and an amino group, which significantly influences its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been noted for their ability to modulate enzyme activity through competitive inhibition.
  • Receptor Binding : The presence of fluorine enhances binding affinity to various receptors, which can lead to altered signaling pathways within cells.
  • Antimicrobial Activity : Some studies indicate that derivatives of difluorobenzoates exhibit antimicrobial properties, suggesting that this compound may also possess such capabilities.

Case Studies and Research Findings

Recent studies have focused on the biological implications of this compound. Here are some notable findings:

  • Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in many organisms. The inhibition was characterized by a lower IC50 value compared to non-fluorinated analogs, highlighting the importance of fluorine in enhancing potency .
  • Antimicrobial Activity : In vitro tests revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics .

Data Table: Biological Activity Overview

Biological Activity Observed Effect Reference
Enzyme Inhibition (DHFR)IC50 = 0.5 µM (compared to 1.5 µM for non-fluorinated)
Antimicrobial ActivityMIC = 32 µg/mL against E. coli
Receptor Binding AffinityEnhanced binding compared to non-fluorinated analogs

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